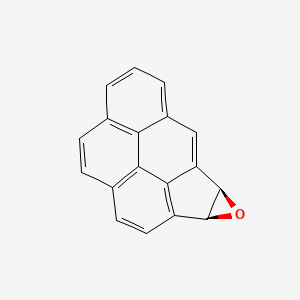

Cyclopenta(cd)pyrene 3,4-oxide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

73473-54-8 |

|---|---|

Molecular Formula |

C18H10O |

Molecular Weight |

242.3 g/mol |

IUPAC Name |

(2R,4S)-3-oxahexacyclo[13.3.1.02,4.05,18.08,17.011,16]nonadeca-1(19),5(18),6,8(17),9,11(16),12,14-octaene |

InChI |

InChI=1S/C18H10O/c1-2-9-4-5-10-6-7-12-16-13(18-17(12)19-18)8-11(3-1)14(9)15(10)16/h1-8,17-18H/t17-,18+/m0/s1 |

InChI Key |

IHWWMRTWJKYVEY-ZWKOTPCHSA-N |

Isomeric SMILES |

C1=CC2=C3C(=C1)C=C4[C@@H]5[C@@H](O5)C6=C4C3=C(C=C2)C=C6 |

Canonical SMILES |

C1=CC2=C3C(=C1)C=C4C5C(O5)C6=C4C3=C(C=C2)C=C6 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Cyclopenta Cd Pyrene 3,4 Oxide and Analogues

Development of Stereoselective Synthetic Routes to Cyclopenta[cd]pyrene (B119913) 3,4-oxide

The synthesis of cyclopenta[cd]pyrene 3,4-oxide has been approached through various methodologies, with a focus on achieving stereoselectivity, which is crucial for studying its biological activities.

One established route involves the use of a bromohydrin intermediate. This method entails the addition of hypobromous acid to the ethylenic bridge of cyclopenta[cd]pyrene, followed by cyclization to yield the epoxide. uu.nlrsc.orgnih.gov

Another synthetic pathway commences with the parent hydrocarbon, cyclopenta[cd]pyrene, which is treated with osmium tetroxide to form an osmate ester. Subsequent decomposition of this ester yields cis-3,4-dihydrocyclopenta[cd]pyrene-3,4-diol diacetate. acs.org Deacetylation of this diacetate provides the corresponding cis-3,4-dihydrodiol in quantitative yield. acs.org This diol can then be converted to the epoxide.

A multi-step synthesis has also been developed starting from 1,2,3,6,7,8-hexahydropyrene. osti.gov A key intermediate in this pathway is 4-pyrenylacetic acid, which is prepared from 2-(4-pyrenyl)ethanol through a two-step oxidation process. The resulting epoxide is prepared by the cyclization of 3,4-trans-dihydroxycyclopenta(cd)pyrene via its monotosylate, which is formed in situ and treated with powdered sodium hydroxide. osti.gov

While direct stereoselective synthesis of the epoxide has been a subject of investigation, much of the research has focused on the stereoselective outcomes of its reactions. For instance, the reaction of cyclopenta[cd]pyrene 3,4-oxide with protected deoxyguanosine can be influenced to produce either cis or trans-opened adducts by using fluorinated alcohols as solvents. dntb.gov.uaacs.orgacs.org This control over the stereochemistry of the adducts is critical for understanding the mechanisms of its interaction with DNA.

Table 1: Overview of Synthetic Routes to Cyclopenta[cd]pyrene 3,4-oxide

| Starting Material | Key Intermediates | Reagents | Final Product | Reference |

|---|---|---|---|---|

| Cyclopenta[cd]pyrene | Bromohydrin | Hypobromous acid | Cyclopenta[cd]pyrene 3,4-oxide | uu.nlrsc.orgnih.gov |

| Cyclopenta[cd]pyrene | Osmate ester, cis-3,4-dihydrocyclopenta[cd]pyrene-3,4-diol diacetate | Osmium tetroxide | Cyclopenta[cd]pyrene 3,4-oxide | acs.org |

Quantitative Synthesis and Formation of Cyclopenta[cd]pyrene 3,4-oxide under Simulated Atmospheric Conditions

A significant advancement in the synthesis of cyclopenta[cd]pyrene 3,4-oxide is a one-step, quantitative reaction utilizing dimethyldioxirane (B1199080). acs.orgresearchgate.netnih.gov This method offers an efficient and high-yielding route to the epoxide. smolecule.com The reaction is typically carried out by adding a solution of dimethyldioxirane in acetone (B3395972) to a solution of cyclopenta[cd]pyrene. acs.org

Furthermore, the formation of cyclopenta[cd]pyrene 3,4-oxide, or its thermal rearrangement products, has been observed under simulated environmental conditions. acs.orgresearchgate.netnih.gov In these experiments, cyclopenta[cd]pyrene is adsorbed onto model particulates, such as silica (B1680970) gel, and then exposed to the gas-phase reaction products of an ozone-alkene mixture, specifically tetramethylethylene and ozone. acs.org These conditions are designed to mimic the atmospheric transformations of polycyclic aromatic hydrocarbons. The products formed include the epoxide itself, as well as cyclopenta[cd]pyren-3(4H)-one and cyclopenta[cd]pyren-4(3H)-one, which are thermal rearrangement products of the oxide. acs.orgresearchgate.netnih.gov

Table 2: Formation of Cyclopenta[cd]pyrene 3,4-oxide under Simulated Atmospheric Conditions

| Reactant | Conditions | Products | Significance | Reference |

|---|

Synthesis of Isotopically Labeled Cyclopenta[cd]pyrene 3,4-oxide for Mechanistic Investigations

The use of isotopically labeled compounds is invaluable for mechanistic studies in chemistry and toxicology. For cyclopenta[cd]pyrene 3,4-oxide, isotopically labeled precursors are essential for tracing its metabolic pathways and understanding its interactions with biological macromolecules.

A key development in this area is the commercial availability of uniformly 13C-labeled cyclopenta[cd]pyrene. isotope.com While the direct synthesis of 13C-labeled cyclopenta[cd]pyrene 3,4-oxide is not explicitly detailed in the provided search results, the synthesis from the labeled parent hydrocarbon is a logical and feasible approach. General convergent synthetic pathways have been devised for the efficient synthesis of a series of uniformly 13C-labeled polycyclic aromatic hydrocarbons, including pyrene, from U-13C-benzene and other simple, commercially available 13C-starting materials. nih.gov These methods can be adapted to produce the necessary labeled cyclopenta[cd]pyrene precursor.

Similarly, deuterium-labeled analogues can be synthesized. General approaches for the synthesis of deuterium-labeled compounds often involve using a deuterium (B1214612) source such as D2O or D2 gas in the presence of a catalyst to achieve H/D exchange on a proteo-target molecule. princeton.edu These techniques could be applied to synthesize deuterium-labeled cyclopenta[cd]pyrene, which could then be oxidized to the corresponding labeled epoxide. The use of [3H]-labeled cyclopenta[cd]pyrene epoxide has also been reported in studies of its DNA adducts. acs.org

Chemical Reactivity Studies of Cyclopenta[cd]pyrene 3,4-oxide with Model Nucleophiles

The chemical reactivity of cyclopenta[cd]pyrene 3,4-oxide is of significant interest due to its role as a mutagenic metabolite. Its reactions with various nucleophiles have been investigated to elucidate the mechanisms of its biological activity.

Reaction with Water (Hydrolysis): In aqueous media, cyclopenta[cd]pyrene 3,4-oxide undergoes both spontaneous and acid-catalyzed hydrolysis. researchgate.net The spontaneous reaction predominantly yields ketone products, whereas acid-catalyzed hydrolysis mainly produces the cis-diol. researchgate.net The racemic epoxide has been shown to hydrolyze primarily to 3,4-dihydrocyclopenta(cd)pyrene-4-one and a mixture of trans- and cis-3,4-dihydrodiols. nih.gov The formation of the 4-one as the major rearrangement product in acid-catalyzed reactions suggests the opening of the epoxide at the C(3) position to form a carbocation, followed by an NIH shift. nih.gov

Reaction with Deoxyguanosine: The reaction of cyclopenta[cd]pyrene 3,4-oxide with deoxyguanosine (dGuo), a component of DNA, has been extensively studied. This reaction can lead to the formation of both cis- and trans-opened adducts. acs.orgdntb.gov.uaacs.org The stereoselectivity of this reaction can be controlled by the solvent; for example, the use of fluorinated alcohols like trifluoroethanol (TFE) or hexafluoropropan-2-ol (HFP) can influence the ratio of cis to trans adducts. dntb.gov.uaacs.orgacs.org The reaction proceeds via a carbocation intermediate at the C-3 position. dntb.gov.uaacs.org The major adducts have been identified as diastereoisomers of cis-3-(deoxyguanosin-N2-yl)-4-hydroxy-3,4-dihydroCPP. acs.org

Reaction with DNA and other Deoxynucleotides: Studies on the reaction of cyclopenta[cd]pyrene 3,4-oxide with calf thymus DNA have revealed the formation of four major and several minor adducts. nih.gov Further analysis has shown that the epoxide reacts almost exclusively with deoxyguanosine residues within the DNA. nih.gov While adducts with deoxyadenosine (B7792050) (dAp), deoxycytidine (dCp), and thymidine (B127349) (dTp) are formed, their levels are significantly lower than those of deoxyguanosine adducts. nih.gov

Reaction with Glutathione (B108866): The detoxification of reactive epoxides in biological systems often involves conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases. researchgate.net The reaction of cyclopenta[cd]pyrene 3,4-oxide with glutathione has been noted as a potential metabolic pathway. grantome.com

Table 3: Reactivity of Cyclopenta[cd]pyrene 3,4-oxide with Model Nucleophiles

| Nucleophile | Reaction Conditions | Major Products | Significance | Reference |

|---|---|---|---|---|

| Water | Acid-catalyzed | cis-3,4-dihydroxy-3,4-dihydrocyclopenta[cd]pyrene, 3,4-dihydrocyclopenta(cd)pyrene-4-one | Understanding of hydrolysis and rearrangement pathways | nih.govresearchgate.net |

| Deoxyguanosine (dGuo) | In vitro, with/without fluorinated alcohols | cis- and trans-3-(deoxyguanosin-N2-yl)-4-hydroxy-3,4-dihydroCPP adducts | Elucidation of DNA adduct formation and stereoselectivity | acs.orgdntb.gov.uaacs.org |

| Calf Thymus DNA | In vitro | Deoxyguanosine adducts | Demonstrates the primary target of the epoxide in DNA | nih.gov |

Enzymatic Biotransformation and Metabolic Pathways of Cyclopenta Cd Pyrene and Its Oxidative Metabolites

Cytochrome P450-Mediated Oxidation of Cyclopenta[cd]pyrene (B119913) to its 3,4-Oxide

The initial and critical step in the metabolic activation of cyclopenta[cd]pyrene is its oxidation by the cytochrome P450 (P450) enzyme system. nih.govpreprints.org This process primarily targets the 3,4-double bond of the cyclopenta-ring, leading to the formation of the electrophilic and mutagenic metabolite, cyclopenta[cd]pyrene 3,4-oxide. nih.govnih.gov The formation of this oxide is a pivotal event, as it is considered a key ultimate carcinogenic metabolite of the parent compound. researchgate.netrsc.orgrsc.org

The metabolic conversion of cyclopenta[cd]pyrene to its 3,4-oxide has been demonstrated in various in vitro systems, including liver microsomes from rats, mice, and humans. nih.govnih.gov Studies using rat liver microsomes have shown that cyclopenta[cd]pyrene is metabolized to form cyclopenta[cd]pyrene 3,4-oxide, which is a potent bacterial mutagen. nih.gov The significance of this pathway is underscored by the observation that inhibition of epoxide hydrolase, an enzyme that detoxifies epoxides, leads to a notable increase in the binding of cyclopenta[cd]pyrene to DNA, further suggesting that an epoxide intermediate is central to its genotoxicity. nih.gov

Role of Specific Cytochrome P450 Isoenzymes in Cyclopenta[cd]pyrene 3,4-oxide Formation

Several specific cytochrome P450 isoenzymes have been identified as key catalysts in the formation of cyclopenta[cd]pyrene 3,4-oxide. Research utilizing microsomes from genetically engineered cells expressing specific human P450s has demonstrated that CYP1A1, CYP1A2, and CYP3A4 are all capable of oxidizing the 3,4-cyclopenta double bond of cyclopenta[cd]pyrene. nih.govosti.gov

Further investigations have highlighted the prominent role of the CYP1 family in this bioactivation process. preprints.org Specifically, CYP1A1 and CYP1B1 are recognized for their major role in the metabolic activation of polycyclic aromatic hydrocarbons like benzo[a]pyrene (B130552), a process analogous to the activation of cyclopenta[cd]pyrene. d-nb.info Studies with rat liver microsomes from animals pre-treated with inducers of specific P450s, such as phenobarbital (B1680315) or β-naphthoflavone, have shown that both CYP1A and CYP2B subfamilies can activate cyclopenta[cd]pyrene, leading to the formation of DNA adducts. nih.gov This indicates that multiple P450 enzymes contribute to the generation of the reactive 3,4-oxide metabolite.

| Enzyme Family | Specific Isoenzymes | Role in Cyclopenta[cd]pyrene 3,4-oxide Formation |

| Cytochrome P450 1 (CYP1) | CYP1A1, CYP1A2, CYP1B1 | Primary catalysts in the oxidation of the 3,4-cyclopenta double bond. nih.govpreprints.orgosti.gov |

| Cytochrome P450 3 (CYP3) | CYP3A4 | Capable of oxidizing the 3,4-cyclopenta double bond. nih.govosti.gov |

| Cytochrome P450 2 (CYP2) | CYP2B subfamily | Involved in the activation of cyclopenta[cd]pyrene. nih.gov |

Epoxide Hydrolase Activity on Cyclopenta[cd]pyrene 3,4-oxide

Once formed, cyclopenta[cd]pyrene 3,4-oxide is a substrate for epoxide hydrolase. This enzyme plays a crucial role in the detoxification of epoxides by catalyzing their hydrolysis to form dihydrodiols. grantome.com In the case of cyclopenta[cd]pyrene 3,4-oxide, epoxide hydrolase-mediated hydration is a key step in its further metabolism. nih.govresearchgate.net

The action of epoxide hydrolase on cyclopenta[cd]pyrene 3,4-oxide is a critical detoxification pathway, converting the reactive epoxide into a less reactive dihydrodiol metabolite. However, as will be discussed, these dihydrodiols can be subject to further metabolic activation.

Formation of Dihydrodiol Metabolites from Cyclopenta[cd]pyrene 3,4-oxide

The enzymatic hydrolysis of cyclopenta[cd]pyrene 3,4-oxide by epoxide hydrolase results in the formation of dihydrodiol metabolites. nih.govresearchgate.net The primary product of this reaction is the trans-3,4-dihydroxy-3,4-dihydrocyclopenta[cd]pyrene, often referred to as cyclopenta[cd]pyrene-3,4-diol. nih.govnih.gov The formation of this trans-dihydrodiol is a strong indicator of the preceding enzymatic formation of the 3,4-epoxide. researchgate.netiarc.fr

In addition to the major trans-dihydrodiol, cis-3,4-dihydrodiols are also formed, albeit typically in smaller quantities. nih.gov The formation of these dihydrodiols represents a significant pathway in the metabolism of cyclopenta[cd]pyrene 3,4-oxide.

| Precursor Metabolite | Enzyme | Resulting Dihydrodiol Metabolite(s) |

| Cyclopenta[cd]pyrene 3,4-oxide | Epoxide Hydrolase | trans-3,4-dihydroxy-3,4-dihydrocyclopenta[cd]pyrene, cis-3,4-dihydroxy-3,4-dihydrocyclopenta[cd]pyrene nih.govnih.gov |

Conjugation Reactions of Cyclopenta[cd]pyrene 3,4-oxide Metabolites

Following the initial oxidation and hydration steps, the metabolites of cyclopenta[cd]pyrene 3,4-oxide can undergo phase II conjugation reactions. These reactions, catalyzed by enzymes such as glutathione (B108866) transferases and sulfotransferases, generally increase the water solubility of the metabolites, facilitating their excretion from the body. iarc.frjst.go.jp

Glutathione Transferase Involvement in Biotransformation

Glutathione S-transferases (GSTs) are a family of enzymes that catalyze the conjugation of electrophilic compounds with glutathione. researchgate.netnih.gov This process is a major detoxification pathway for reactive intermediates, including arene oxides and dihydrodiol epoxides. researchgate.net While direct evidence for the conjugation of cyclopenta[cd]pyrene 3,4-oxide by GSTs is part of the broader understanding of PAH metabolism, specific studies on this particular reaction are limited in the provided context. However, the general principle of GST-mediated detoxification of epoxides is well-established for other PAHs. researchgate.netiarc.fr

Sulfotransferase-Mediated Activation of Cyclopenta[cd]pyrene Metabolites

In contrast to the typically detoxifying role of conjugation reactions, sulfotransferases (SULTs) can be involved in the bioactivation of certain PAH metabolites. nih.gov SULTs catalyze the transfer of a sulfo group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to hydroxyl groups. oup.com

The dihydrodiol metabolites derived from cyclopenta[cd]pyrene 3,4-oxide, namely 4-hydroxy-3,4-dihydrocyclopenta[cd]pyrene and 3,4-dihydroxy-3,4-dihydrocyclopenta[cd]pyrene, are substrates for sulfotransferases. nih.gov The action of SULTs on these metabolites can lead to the formation of reactive sulfuric acid esters. nih.gov These ester metabolites are electrophilic and can covalently bind to cellular macromolecules like DNA, a process implicated in the initiation of cancer. nih.goviarc.fr Both phenol (B47542) and hydroxysteroid sulfotransferases have been shown to be involved in the activation of these cyclopenta[cd]pyrene metabolites. nih.gov

Molecular Mechanisms of Dna Adduct Formation by Cyclopenta Cd Pyrene 3,4 Oxide

Identification and Characterization of Cyclopenta[cd]pyrene (B119913) 3,4-oxide-DNA Adducts

In vitro studies reacting CPPO with calf thymus DNA have been instrumental in identifying the specific DNA adducts formed. nih.govacs.org These experiments have shown that the primary target for CPPO is the guanine (B1146940) base in DNA, with minor adducts also forming with adenine (B156593) and cytosine. nih.govacs.org Analysis using techniques such as ³²P-postlabeling has revealed the formation of four major and at least three minor DNA adducts in vitro. nih.gov

The predominant site of reaction on the guanine base is the exocyclic N²-amino group. nih.govacs.org The major adducts formed are diastereomers of cis-3-(deoxyguanosin-N²-yl)-4-hydroxy-3,4-dihydroCPP. nih.govacs.org These adducts account for over 70% of the total adducts formed in DNA. nih.govacs.org While the cis adducts are the main products, there is also evidence for the formation of the isomeric trans-N²-dGuo adducts. nih.govacs.org Studies have confirmed that the DNA adducts formed in vivo in various rat tissues and in mouse skin and lung co-migrate with the deoxyguanosine adducts produced by the reaction of CPPO in vitro, indicating that CPPO is the major adduct-forming species. nih.gov

Table 1: Identified Cyclopenta[cd]pyrene 3,4-oxide-DNA Adducts

| Adduct | Base | Site of Attachment | Stereochemistry |

|---|---|---|---|

| Major Adducts | Deoxyguanosine | N²-amino group | cis |

| Minor Adducts | Deoxyguanosine | N²-amino group | trans |

| Minor Adducts | Deoxyadenosine (B7792050) | N⁶-amino group | cis |

| Minor Adducts | Cytosine |

This table summarizes the primary DNA adducts identified from the reaction of cyclopenta[cd]pyrene 3,4-oxide with DNA.

The reaction of CPPO with deoxyguanosine results in the formation of diastereomeric adducts. This is due to the chiral nature of both the CPPO molecule and the deoxyribose sugar of the nucleoside. The reaction of the racemic CPPO with DNA leads to a mixture of enantiomeric and diastereomeric adducts. The predominant formation of cis adducts over trans adducts points to a specific stereochemical preference in the reaction mechanism. tandfonline.com The use of enantiomerically pure forms of the epoxide has allowed for the assignment of the absolute configurations of the resulting adducts. acs.org

While deoxyguanosine is the primary target, CPPO also reacts with deoxyadenosine, albeit to a lesser extent. nih.govnih.govacs.org The site of adduction on deoxyadenosine is the exocyclic N⁶-amino group. tandfonline.com Similar to the deoxyguanosine adducts, the reaction with deoxyadenosine also results in the formation of cis-adducts, specifically cis-3-(deoxyadenosin-N⁶-yl)-4-hydroxy-3,4-dihydroCPP. tandfonline.com One of the adducts detected in rat lung DNA has been identified as being derived from deoxyadenosine. nih.gov

Stereochemical Aspects of Cyclopenta[cd]pyrene 3,4-oxide-DNA Adducts

Carbocation Intermediates in DNA Adduct Formation

The formation of DNA adducts by CPPO is believed to proceed through a carbocation intermediate. acs.orgresearchgate.net The epoxide ring of CPPO can be opened through acid catalysis, leading to the formation of a reactive carbocation that can then be attacked by the nucleophilic sites on DNA bases. researchgate.netresearchgate.net

Both theoretical calculations and experimental evidence support the formation of a carbocation at the C-3 position of the cyclopenta-ring as the key intermediate in DNA adduct formation. acs.orgresearchgate.net The opening of the epoxide ring at the C-3 position is favored, leading to a benzylic carbocation. nih.gov This intermediate is then susceptible to nucleophilic attack by the exocyclic amino groups of deoxyguanosine and deoxyadenosine. acs.org The acid-catalyzed hydrolysis of CPPO yields predominantly the cis-diol, which is consistent with the formation of a carbocation intermediate and subsequent attack by water. researchgate.net The use of fluorinated alcohols as solvents in the reaction of CPPO with protected deoxyguanosine has been shown to facilitate the reaction via a carbocation intermediate at C-3, leading to both cis- and trans-opened adducts. acs.orgresearchgate.net

Table 2: Evidence for C-3 Carbocation Intermediate

| Evidence Type | Observation | Implication |

|---|---|---|

| Experimental | Predominant formation of cis-3-(deoxyguanosin-N²-yl)-4-hydroxy-3,4-dihydroCPP adducts. nih.govacs.org | Nucleophilic attack on the C-3 carbocation. |

| Experimental | Acid-catalyzed hydrolysis of CPPO yields mainly the cis-diol. researchgate.net | Consistent with a carbocation intermediate mechanism. |

| Experimental | Reactions in fluorinated alcohols catalyze the addition of deoxyguanosine to C-3. acs.orgresearchgate.net | Supports the formation of a carbocation at the C-3 position. |

| Theoretical | Molecular orbital calculations predict the stability of the C-3 carbocation. researchgate.net | The C-3 position is electronically favored for carbocation formation. |

This table outlines the key theoretical and experimental findings that support the C-3 carbocation pathway in DNA adduct formation by cyclopenta[cd]pyrene 3,4-oxide.

Influence of DNA Sequence Context on Adduct Formation

Table 3: Relative Binding of Cyclopenta[cd]pyrene 3,4-oxide to Different DNA Sequences

| DNA Substrate | Relative Binding (adducts per 10⁷ nucleotides) |

|---|---|

| dGp | 6000 |

| poly(dG-dC) | 5800 |

| dTp | 5300 |

| dAp | 4800 |

| calf thymus DNA | 3800 |

| poly(dA-dT) | 2300 |

| poly(dG) | 2600 |

| dCp | 20 |

This table, with data adapted from in vitro studies, illustrates the influence of DNA composition on the extent of adduct formation by cyclopenta[cd]pyrene 3,4-oxide. nih.gov

Cellular and Genetic Consequences of Cyclopenta Cd Pyrene 3,4 Oxide Exposure

Mutagenic Potency of Cyclopenta[cd]pyrene (B119913) 3,4-oxide in Prokaryotic and Eukaryotic Systems

Cyclopenta[cd]pyrene 3,4-oxide (CPPO) is a direct-acting mutagen, demonstrating its ability to induce genetic mutations without the need for metabolic activation in both prokaryotic and eukaryotic systems. nih.goviarc.fr Its mutagenic activity has been documented in various experimental models.

In prokaryotic systems, CPPO is potently mutagenic in bacterial assays. nih.gov It induces mutations in several strains of Salmonella typhimurium, including TA98, TA100, TA1537, and TA1538, both with and without the presence of a rat liver metabolic activation system. iarc.fr It is also mutagenic in Escherichia coli. iarc.fr The mutagenic potency of CPPO in bacteria is comparable to that of its parent compound, CPP, when the latter is metabolically activated. nih.gov

In eukaryotic systems, CPPO has been shown to be mutagenic in cultured mammalian cells. nih.goviarc.fr Studies have demonstrated its mutagenic activity in mouse lymphoma L5178Y cells, where it induces thymidine (B127349) kinase resistance. iarc.fr Furthermore, it is considered the ultimate mutagenic form of its parent hydrocarbon, cyclopenta[cd]pyrene. nih.govresearchgate.net The parent compound, CPP, which is activated to CPPO, is also genotoxic in various mammalian cell lines, including Chinese hamster V79 cells and human cell lines that express cytochrome P450 1A1. iarc.frnih.gov

Table 1: Mutagenic Activity of Cyclopenta[cd]pyrene 3,4-oxide in Various Test Systems

| Test System | Organism/Cell Line | Endpoint | Result | Reference(s) |

|---|---|---|---|---|

| Prokaryotic | Salmonella typhimurium (TA98, TA100, TA1537, TA1538) | Gene Mutation (Reversion) | Mutagenic | iarc.fr |

| Prokaryotic | Escherichia coli | Gene Mutation | Mutagenic | iarc.fr |

| Eukaryotic | Mouse Lymphoma L5178Y cells | Gene Mutation (Thymidine Kinase) | Mutagenic | iarc.fr |

| Eukaryotic | Mammalian Cells (general) | Gene Mutation | Mutagenic | nih.goviarc.fr |

Specificity of Induced Mutations (e.g., G→T Transversions)

The mutations induced by cyclopenta[cd]pyrene 3,4-oxide exhibit a degree of specificity, primarily targeting guanine (B1146940) (G) and to a lesser extent, adenine (B156593) (A) bases in DNA. In E. coli, CPPO specifically induces G•C→T•A and A•T→T•A transversions. iarc.frpnas.org

This targeting of guanine is further highlighted by studies on the mutations induced by the parent compound, CPP, in the Ki-ras oncogene of lung tumors in mice. The formation of CPPO-DNA adducts, predominantly at guanine bases, leads to a specific pattern of mutations in codon 12 of the Ki-ras gene (original sequence GGT). iarc.froup.com The most frequent mutation observed is a GGT to CGT transversion, which accounts for 50% of the mutations. oup.comtandfonline.comnih.gov Other observed mutations at this codon include GGT to TGT (a G→T transversion), GGT to GTT, and GGT to GAT. iarc.froup.com The prevalence of G→T and G→C transversions strongly indicates that guanine is a primary target for CPPO-induced mutagenesis. iarc.frresearchgate.net

Table 2: Specificity of Mutations Induced by Cyclopenta[cd]pyrene 3,4-oxide

| System | Gene/Locus | Predominant Mutation Type(s) | Reference(s) |

|---|---|---|---|

| Escherichia coli | lacI gene | G•C → T•A transversions, A•T → T•A transversions | iarc.frpnas.org |

| Strain A/J Mouse Lung Tumors | Ki-ras Codon 12 (GGT) | GGT→CGT (50%), GGT→TGT (25%), GGT→GTT (15%), GGT→GAT (10%) | oup.comtandfonline.comresearchgate.net |

Cyclopenta[cd]pyrene 3,4-oxide-Induced Morphological Cell Transformation

In addition to being a potent mutagen, cyclopenta[cd]pyrene 3,4-oxide can induce morphological cell transformation, a key in vitro indicator of carcinogenic potential. nih.goviarc.fr It has been shown to cause this transformation in mouse embryo fibroblast cell lines, such as C3H10T½Cl8 cells. iarc.friarc.fr This ability to alter cell morphology, growth patterns, and cell-to-cell contact inhibition is a critical step in the process of carcinogenesis. The parent compound, CPP, also induces morphological transformation in these cells, an effect attributed to its metabolic activation to the reactive 3,4-oxide. oup.comoup.com

Linkage of DNA Adducts to Oncogene Mutations (e.g., Ki-ras)

A direct mechanistic link exists between the DNA adducts formed by cyclopenta[cd]pyrene 3,4-oxide and the specific mutations observed in critical oncogenes. nih.gov Following exposure to CPP, all identified DNA adducts in the lungs of treated mice are derived from CPPO. tandfonline.comnih.gov The primary adducts formed are with deoxyguanosine, specifically cis-3-(deoxyguanosin-N2-yl)-4-hydroxy-3,4-dihydrocyclopenta[cd]pyrene. iarc.frnih.gov

These CPPO-deoxyguanosine adducts have been directly correlated with the induction of mutations in codon 12 of the Ki-ras proto-oncogene in lung adenomas of CPP-treated mice. iarc.frtandfonline.comnih.gov The formation of these adducts at guanine bases is believed to be the initiating event that leads to mispairing during DNA replication, resulting in the characteristic G→C and G→T transversions. nih.govresearchgate.net In particular, the cyclopenta-ring oxide-2'-deoxyguanosine adducts are strongly associated with the high frequency of GGT→CGT mutations observed in these tumors. nih.govresearchgate.net This provides strong evidence that the carcinogenic activity of CPP is mediated through the formation of its reactive 3,4-oxide, which then forms specific DNA adducts that cause activating mutations in oncogenes like Ki-ras. iarc.frtandfonline.com

Table 3: Correlation of CPPO-DNA Adducts and Ki-ras Mutations in Mouse Lung Tumors

| DNA Adduct | Target Base | Oncogene | Codon | Predominant Mutation | Reference(s) |

|---|---|---|---|---|---|

| CPPO-2'-deoxyguanosine | Deoxyguanosine (dG) | Ki-ras | 12 (GGT) | GGT→CGT | iarc.frtandfonline.comnih.govresearchgate.net |

| CPPO-2'-deoxyguanosine | Deoxyguanosine (dG) | Ki-ras | 12 (GGT) | GGT→TGT | iarc.froup.comresearchgate.net |

Apoptosis and DNA Damage Response Pathways Triggered by Cyclopenta[cd]pyrene

Exposure to the parent compound, cyclopenta[cd]pyrene, which exerts its effects through reactive metabolites like CPPO, triggers cellular stress responses, including apoptosis (programmed cell death) and the activation of DNA damage response pathways. iarc.frnih.gov In mouse hepatoma Hepa1c1c7 cells, CPP induces apoptosis, which involves the activation of key signaling proteins. nih.govresearchgate.net

The DNA damage inflicted by CPP metabolites leads to the activation of DNA damage sensors such as DNA-dependent protein kinase (DNA-PK), ataxia telangiectasia-mutated (ATM), and/or ATM-related kinase (ATR). nih.govresearchgate.net This, in turn, leads to the accumulation and phosphorylation of the tumor suppressor protein p53. researchgate.net The activation of the p38 mitogen-activated protein kinase (MAPK) pathway is also involved in promoting the apoptotic response. nih.govresearchgate.net Downstream events include the activation of caspase-3, a key executioner caspase, which leads to the cleavage of poly(ADP-ribose) polymerase (PARP) and subsequent DNA fragmentation, hallmarks of apoptosis. iarc.frnih.gov Interestingly, survival signals, including the phosphorylation of Akt and ERK, are also induced, suggesting a complex cellular response balancing cell death and survival. nih.govresearchgate.net

Computational and Theoretical Investigations of Cyclopenta Cd Pyrene 3,4 Oxide Reactivity and Biological Interactions

Quantum Chemical Calculations on Cyclopenta[cd]pyrene (B119913) 3,4-oxide

Quantum chemical calculations have been instrumental in understanding the reactivity and carcinogenic potential of cyclopenta[cd]pyrene 3,4-oxide (CPPO). These computational methods provide insights into the electronic structure and energy of the molecule, which are key determinants of its chemical behavior.

Molecular Orbital Theory and Perturbational Calculations

Early theoretical studies on cyclopenta[cd]pyrene (CPP) utilized molecular orbital theory and perturbational calculations to predict its metabolic activation. researchgate.netpnas.org These calculations suggested that the 3,4-oxide of CPP would be a mutagenic metabolite. researchgate.netpnas.org The reasoning was based on the formation of a carbonium ion upon the opening of the epoxide ring, which is analogous to the reactive intermediate of the potent carcinogen benzo[a]pyrene (B130552) 7,8-diol-9,10-oxide. researchgate.netpnas.org

Perturbational molecular orbital calculations indicated that addition across the ethylene (B1197577) bridge at the 3,4-positions is favored due to a smaller loss of resonance energy compared to other potential sites of reaction. researchgate.net This theoretical prediction is supported by experimental observations that catalytic hydrogenation of CPP occurs at this ethylene bridge. researchgate.net The calculations further predicted that the opening of the 3,4-epoxide would proceed through the cleavage of the O-C(3) bond to form a stable benzylic carbonium ion. researchgate.net Within the Hückel molecular orbital approximation, this resulting carbocation is identical to the one formed from benzo[a]pyrene 7,8-diol-9,10-oxide, suggesting that CPPO would exhibit high reactivity towards DNA. researchgate.net

Density Functional Theory (DFT) Studies of Epoxide Ring Opening and Carbocation Stability

More advanced computational methods, such as Density Functional Theory (DFT), have provided a more detailed understanding of the epoxide ring opening and the stability of the resulting carbocations. researchgate.netacs.org DFT studies have been employed to investigate the structure-reactivity relationships of oxidized metabolites of cyclopenta-fused polycyclic aromatic hydrocarbons (CP-PAHs). researchgate.net

These studies have shown that the acid-catalyzed hydrolysis of CPPO yields both cis and trans diol products, with the cis diol being the major product. researchgate.net This is noteworthy because the trans diol is the more stable isomer. acs.org The formation of the less stable cis diol as the major product suggests that transition state effects play a crucial role in the reaction mechanism, selectively stabilizing the pathway leading to the cis product. researchgate.netacs.org

DFT calculations have also been used to explore the stability of the carbocations formed upon epoxide ring opening. acs.orgresearchgate.net The reaction is believed to proceed via a carbocation intermediate at the C-3 position. researchgate.netacs.org The stability of this carbocation is a key factor in the subsequent reactions with nucleophiles, such as water or DNA bases. Delocalization energies of the carbocations resulting from epoxide ring opening have been calculated, providing insights into their reactivity. researchgate.net

Modeling DNA Interactions and Adduct Stereochemistry

Computational modeling has been essential in elucidating the interactions between CPPO and DNA, as well as in determining the stereochemistry of the resulting DNA adducts.

Upon reaction with DNA, CPPO primarily forms adducts with guanine (B1146940) and, to a lesser extent, with adenine (B156593) and cytosine. nih.govacs.org The major adducts are formed through the reaction of the epoxide with the exocyclic amino group (N²) of deoxyguanosine. nih.govtandfonline.com

Experimental and computational studies have identified the formation of both cis and trans N²-deoxyguanosine adducts. acs.orgnih.govtandfonline.com The major products are diastereoisomers of cis-3-(deoxyguanosin-N²-yl)-4-hydroxy-3,4-dihydroCPP. nih.govacs.org The formation of these cis adducts is a result of the epoxide ring opening predominantly by cis addition. tandfonline.com

The stereochemical preference for the formation of cis adducts has been confirmed through the chemical synthesis of these adducts and comparison with those formed in vitro. tandfonline.com The absolute configuration of the adducts has also been determined, providing crucial information for understanding how these adducts interact with DNA and cellular repair machinery. acs.org For instance, starting with an enantiomerically pure (+)-trans-[3S,4S]-dihydrodiol, a single cis-[3R,4S]-dGuo adduct and a single trans-[3S,4S]-dGuo adduct were obtained. acs.org

The table below summarizes the key DNA adducts formed from the reaction of Cyclopenta[cd]pyrene 3,4-oxide with deoxyguanosine.

| Adduct Type | Stereochemistry | Site of Attachment on Deoxyguanosine | Reference |

|---|---|---|---|

| cis-3-(deoxyguanosin-N²-yl)-4-hydroxy-3,4-dihydroCPP | cis | N² | nih.govacs.org |

| trans-N²-dGuo adduct | trans | N² | nih.gov |

The formation of these specific DNA adducts is a critical step in the mutagenic and carcinogenic activity of cyclopenta[cd]pyrene. nih.gov The presence of these bulky adducts in the DNA can disrupt normal cellular processes such as replication and transcription, leading to mutations.

Advanced Analytical Methodologies for Characterization of Cyclopenta Cd Pyrene 3,4 Oxide and Its Biologically Derived Products

Chromatographic Separation Techniques

Chromatography is a cornerstone for the isolation and purification of cyclopenta[cd]pyrene (B119913) 3,4-oxide and its derivatives from intricate biological matrices. The choice of chromatographic method is dictated by the specific properties of the analytes and the goals of the study.

High-Performance Liquid Chromatography (HPLC) for Metabolite and Adduct Analysis

High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of metabolites and DNA adducts of cyclopenta[cd]pyrene. Its high resolution and sensitivity make it ideal for separating complex mixtures of structurally similar compounds. In the study of cyclopenta[cd]pyrene metabolism, HPLC has been instrumental in isolating and identifying key metabolites. For instance, the major metabolite formed in rat-liver microsomes was identified as trans-3,4-dihydroxy-3,4-dihydrocyclopenta[cd]pyrene following separation by HPLC. nih.gov

When coupled with sensitive detection methods like fluorescence or mass spectrometry, HPLC allows for the quantification of these metabolites and their DNA adducts, even at low concentrations. cdc.govmdpi.com This is crucial for understanding the dose-response relationships of DNA adduct formation. nih.gov The analysis of DNA adducts often involves enzymatic digestion of the DNA to deoxynucleosides, followed by HPLC separation to resolve the various adducts formed. nih.gov For example, the reaction of cyclopenta[cd]pyrene 3,4-oxide with calf thymus DNA resulted in four major and several minor adducts that were successfully separated and analyzed using HPLC in conjunction with ³²P-postlabeling. nih.gov

The versatility of HPLC is further demonstrated in its application to study the influence of DNA sequence on adduct formation. By using HPLC to analyze the digestion products of specific oligonucleotides reacted with cyclopenta[cd]pyrene derivatives, researchers can gain insights into the sequence-specific binding of these carcinogens.

Table 1: Applications of HPLC in Cyclopenta[cd]pyrene 3,4-oxide Research

| Application | Description | Key Findings |

| Metabolite Profiling | Separation and identification of metabolites from in vitro or in vivo systems. | Identification of trans-3,4-dihydroxy-3,4-dihydrocyclopenta[cd]pyrene as a major metabolite. nih.gov |

| DNA Adduct Analysis | Isolation and quantification of adducts formed between cyclopenta[cd]pyrene metabolites and DNA. | Revealed multiple DNA adducts, with a preference for reaction with deoxyguanosine. nih.gov |

| Sequence Specificity | Analysis of adduct formation in specific DNA sequences. | Provides insights into the preferential binding sites of cyclopenta[cd]pyrene metabolites. |

Gas Chromatography-Mass Spectrometry (GC-MS) in Metabolic Studies

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool employed in the metabolic studies of cyclopenta[cd]pyrene. This technique is particularly well-suited for the analysis of volatile and semi-volatile compounds. chemrxiv.org For GC-MS analysis, non-volatile metabolites often require derivatization to increase their volatility. chemrxiv.org

GC-MS provides both chromatographic separation and mass-based identification, offering a high degree of confidence in compound identification. uu.nl It has been utilized in the characterization of cyclopenta[cd]pyrene and its derivatives. nih.gov The mass spectrum of a compound provides a unique fragmentation pattern, which serves as a "fingerprint" for its identification. nist.gov The NIST WebBook provides a reference mass spectrum for 3,4-dihydro-cyclopenta(cd)pyrene, a related compound, which can be useful for comparison in metabolic studies. nist.gov

In the context of cyclopenta[cd]pyrene 3,4-oxide research, GC-MS can be used to analyze the products formed under simulated environmental conditions, such as the reaction of cyclopenta[cd]pyrene with ozone. nih.gov This helps in understanding the environmental fate and transformation of this potent mutagen.

Spectroscopic Characterization of Synthetic and Biologically Formed Species

Spectroscopic techniques are indispensable for the structural elucidation and characterization of cyclopenta[cd]pyrene 3,4-oxide and its reaction products. These methods provide detailed information about the molecular structure, stereochemistry, and electronic properties of the compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Adducts

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the unambiguous determination of the three-dimensional structure of molecules, including complex DNA adducts. mdpi.commdpi.com Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to elucidate the precise structure of adducts formed between cyclopenta[cd]pyrene 3,4-oxide and nucleosides. libretexts.org

NMR provides detailed information on the connectivity of atoms and the stereochemical relationship between different parts of the molecule. This has been crucial in confirming the structure of synthetic cyclopenta[cd]pyrene 3,4-oxide and its derivatives. nih.gov For DNA adducts, NMR can determine the site of attachment on the nucleobase and the stereochemistry of the linkage. For instance, NMR studies have been used to characterize the adducts formed between cyclopenta[cd]pyrene 3,4-oxide and deoxyguanosine. nih.gov

Mass Spectrometry for Adduct Identification and Quantification

Mass Spectrometry (MS) is a highly sensitive technique used for the identification and quantification of cyclopenta[cd]pyrene-DNA adducts. nih.gov When combined with a separation technique like HPLC (LC-MS), it provides both the retention time and the mass-to-charge ratio of the analytes, offering a high degree of specificity. researchgate.net

Tandem mass spectrometry (MS/MS) can be used to obtain structural information by fragmenting the parent ion and analyzing the resulting daughter ions. This is particularly useful for confirming the identity of known adducts and for proposing structures for unknown ones. High-resolution mass spectrometry can provide the elemental composition of an adduct, further aiding in its identification. The technique is sensitive enough to detect adducts at levels relevant to human exposure.

Table 2: Mass Spectrometry in the Analysis of Cyclopenta[cd]pyrene-DNA Adducts

| Technique | Application | Information Obtained |

| LC-MS | Identification and quantification of adducts in biological samples. | Retention time, mass-to-charge ratio. |

| MS/MS | Structural elucidation of adducts. | Fragmentation patterns for structural confirmation. |

| High-Resolution MS | Determination of elemental composition. | Precise mass measurement for formula determination. |

Circular Dichroism (CD) Spectroscopy for Stereochemical Assignment

Circular Dichroism (CD) spectroscopy is a powerful technique for determining the stereochemistry of chiral molecules, such as the enantiomers of cyclopenta[cd]pyrene 3,4-oxide and its diol epoxide derivatives. chiralabsxl.com CD spectroscopy measures the differential absorption of left and right circularly polarized light, which is a characteristic property of chiral molecules. chiralabsxl.com

The CD spectrum of a molecule can be used to assign its absolute configuration by comparing it to the spectra of standards with known stereochemistry. chiralabsxl.com In the context of polycyclic aromatic hydrocarbon research, CD spectroscopy has been successfully used to determine the stereochemistry of DNA adducts formed from diol epoxides. researchgate.net Each pair of enantiomeric adducts will exhibit mirror-image CD spectra, allowing for their differentiation. chiralabsxl.comresearchgate.net This information is critical for understanding the biological activity of different stereoisomers, as they often exhibit different mutagenic and carcinogenic potencies.

³²P-Postlabeling for DNA Adduct Detection and Quantification

The ³²P-postlabeling assay is an exceptionally sensitive method for the detection and quantification of DNA adducts, including those formed from polycyclic aromatic hydrocarbons (PAHs) like cyclopenta[cd]pyrene (CPP). nih.govnih.gov This technique is capable of detecting as few as one adduct in 10¹⁰ nucleotides, making it suitable for analyzing the low levels of DNA damage that may result from environmental exposures. nih.govresearchgate.net The method involves the enzymatic digestion of DNA, enrichment of the adducted nucleotides, radiolabeling of the adducts using [γ-³²P]ATP and T4 polynucleotide kinase, and subsequent separation and quantification via chromatography. nih.govnih.gov

Investigations into the bioactivation of CPP have utilized the ³²P-postlabeling method to identify the primary metabolites responsible for DNA binding. nih.gov Studies have demonstrated that cyclopenta[cd]pyrene 3,4-oxide is the major reactive intermediate that covalently binds to DNA. nih.govoup.com When CPP is incubated with calf thymus DNA in the presence of rat liver microsomal systems, the ³²P-postlabeling analysis reveals a characteristic pattern of four major and at least seven minor adducts. nih.gov This adduct pattern is consistent across different P450-inducing agents, and the total DNA binding is significantly increased when epoxide hydrolase inhibitors are present, strongly suggesting that an epoxide metabolite is the key reactant. nih.gov

Further confirmation of the role of cyclopenta[cd]pyrene 3,4-oxide comes from co-chromatography experiments. DNA adducts generated in the lungs of mice and rats treated with the parent compound, CPP, were analyzed and found to co-migrate with adducts formed from the in vitro reaction of cyclopenta[cd]pyrene 3,4-oxide with DNA. nih.govoup.com This indicates that the adducts formed in vivo are indeed derived from the 3,4-oxide metabolite. oup.com

The assay has also been crucial in determining the specific DNA bases that cyclopenta[cd]pyrene 3,4-oxide reacts with. By reacting cyclopenta[cd]pyrene 3,4-oxide directly with various deoxynucleotides and homopolymers and analyzing the products via ³²P-postlabeling, researchers have identified the primary targets. nih.gov These studies show that while adducts can form with deoxyadenosine (B7792050) and deoxycytidine, the vast majority of adducts are formed with deoxyguanosine. nih.govnih.govacs.org The adducts derived from reactions with deoxyguanosine (dGp), poly dG-dC, and poly dG co-migrate with the major adducts found in calf thymus DNA treated with cyclopenta[cd]pyrene 3,4-oxide, confirming that deoxyguanosine is the principal site of modification. nih.gov

Detailed Research Findings

The ³²P-postlabeling technique has been instrumental in quantifying the formation and persistence of cyclopenta[cd]pyrene 3,4-oxide derived DNA adducts in various biological systems.

In vitro studies reacting cyclopenta[cd]pyrene 3,4-oxide with different DNA templates revealed its binding preferences. The butanol-enhanced version of the ³²P-postlabeling assay showed the highest relative binding with dGp. nih.gov

| DNA Template | Relative Adduct Level (adducts per 10⁷ nucleotides) |

| dGp | 6000 |

| poly dG-dC | 5800 |

| dTp | 5300 |

| dAp | 4800 |

| Calf Thymus DNA | 3800 |

| poly dA-dT | 2300 |

| poly dG | 2600 |

| dCp | 20 |

Table 1: Relative binding of cyclopenta[cd]pyrene 3,4-oxide to various deoxynucleotides and DNA polymers as determined by ³²P-postlabeling analysis. Data sourced from in vitro experiments. nih.gov

In vivo animal studies have provided critical data on the distribution and persistence of these adducts in different tissues. Following a single intraperitoneal administration of CPP to strain A/J mice, DNA adduct levels in the lung were monitored over 21 days. The adduct levels peaked at day 3 and gradually decreased, but were still present at significant levels after three weeks. oup.com

| Time After Treatment (Days) | CPP-DNA Adduct Level (amol/µg DNA) |

| 1 | Not Reported |

| 3 | 5870 |

| 7 | Not Reported |

| 14 | Not Reported |

| 21 | 1800 |

Table 2: Persistence of cyclopenta[cd]pyrene-derived DNA adducts in the lung of strain A/J mice following a single dose. Adducts were quantified using the ³²P-postlabeling method. oup.com

Similar persistence was observed in studies with Sprague-Dawley rats. After a single dose of CPP, adducts were detected in multiple tissues, with the highest and most persistent levels found in the lung, followed by the heart, white blood cells, and liver. nih.gov

| Tissue | Highest Adduct Binding | Persistence |

| Lung | ++++ | Adducts detectable at 80 days post-dosing |

| Heart | +++ | Adducts detectable at 80 days post-dosing |

| White Blood Cells | ++ | Adducts detectable at 80 days post-dosing |

| Liver | + | Adducts detectable at 80 days post-dosing |

Table 3: Relative levels and persistence of cyclopenta[cd]pyrene-derived DNA adducts in various tissues of Sprague-Dawley rats. Binding levels are represented qualitatively, with ++++ indicating the highest level. nih.gov

These quantitative findings from ³²P-postlabeling assays underscore the utility of this method in characterizing the genotoxic potential of cyclopenta[cd]pyrene 3,4-oxide by providing detailed information on adduct formation, base specificity, and tissue-specific persistence. nih.govoup.comnih.gov

Q & A

Basic Research Questions

Q. How should researchers prepare and validate standard solutions of Cyclopenta[cd]pyrene 3,4-oxide for environmental or biological assays?

- Methodology :

- Use high-purity solvents like toluene or cyclohexane to prepare stock solutions (e.g., 10 mg/L or 50 mg/L). Validate concentration via gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography with fluorescence detection (HPLC-FLD).

- Confirm stability under storage conditions (−20°C, dark) by periodic re-analysis over 6–12 months. Cross-check against certified reference materials (CRMs) for accuracy .

Q. What analytical techniques are recommended for quantifying Cyclopenta[cd]pyrene 3,4-oxide and its metabolites in biological matrices?

- Methodology :

- Employ HPLC-UV/FLD for preliminary screening, optimized with C18 columns and methanol/water gradients.

- For trace detection, use LC-MS/MS with electrospray ionization (ESI) in positive ion mode. Validate methods using isotopically labeled internal standards (e.g., deuterated analogs) to correct for matrix effects .

Q. What are the primary metabolic pathways of Cyclopenta[cd]pyrene 3,4-oxide in mammalian systems?

- Methodology :

- Incubate the compound with rat/mouse/human liver microsomes or recombinant CYP isoforms (e.g., CYP1A1, 1A2). Monitor metabolites via LC-MS, focusing on cyclopenta-ring hydroxylation (e.g., 3,4-diol and 4-hydroxy-3,4-dihydro derivatives). Confirm epoxide formation using trapping agents like glutathione (GSH) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic activation pathways of Cyclopenta[cd]pyrene 3,4-oxide across species?

- Methodology :

- Conduct comparative studies using recombinant human CYPs (e.g., 1A1 vs. 3A4) to identify isoform-specific activity. Pair with knockout mouse models to assess in vivo relevance.

- Use DNA adduct profiling (e.g., 32P-postlabeling) to correlate metabolite profiles with mutagenic outcomes in different species .

Q. What experimental approaches confirm the formation of Cyclopenta[cd]pyrene 3,4-oxide-DNA adducts in vivo?

- Methodology :

- Extract DNA from target tissues (e.g., mouse lung) and digest with nuclease P1 or butanol for adduct enrichment.

- Analyze via LC-MS/MS (e.g., detecting deoxyguanosine adducts) or 32P-postlabeling with thin-layer chromatography (TLC). Validate using synthetic adduct standards .

Q. How to design experiments assessing the tumorigenic potential of Cyclopenta[cd]pyrene 3,4-oxide in rodent models?

- Methodology :

- Administer via intratracheal instillation or oral gavage in A/J mice. Monitor lung adenoma formation over 6–12 months.

- Perform K-ras oncogene sequencing (codon 12) to identify mutation hotspots. Correlate with adduct levels quantified via LC-MS .

Q. What synthetic routes are available for Cyclopenta[cd]pyrene derivatives, and how can yields be optimized?

- Methodology :

- Use pyrene as a precursor for three-step synthesis : (1) Oxidation to 4,5-dione, (2) cyclopenta-ring contraction via photolysis, (3) epoxidation with mCPBA.

- Optimize step 2 using sublimation under reduced pressure to isolate intermediates (e.g., oxoCPP) in high purity (>95%) .

Data Contradiction Analysis

- Key Conflict : Discrepancies in CYP isoform contributions to metabolic activation.

- Resolution : Use humanized mouse models expressing human CYP1A1 to isolate species-specific effects. Validate with in vitro assays using Supersomes™ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.